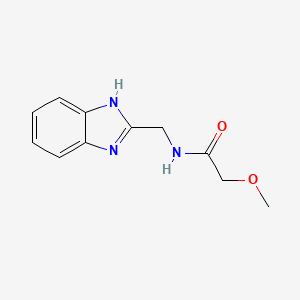

N-(1H-benzimidazol-2-ylmethyl)-2-methoxyacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(1H-Benzimidazol-2-ylmethyl)-3-methylbenzamide” is a chemical compound with the empirical formula C16H15N3O and a molecular weight of 265.31 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of “N-(1H-Benzimidazol-2-ylmethyl)-3-methylbenzamide” can be represented by the SMILES stringO=C(C1=CC=CC(C)=C1)NCC(N2)=NC3=C2C=CC=C3 . Physical And Chemical Properties Analysis

“N-(1H-Benzimidazol-2-ylmethyl)-3-methylbenzamide” is a solid compound . More detailed physical and chemical properties are not available in the sources I found.Wissenschaftliche Forschungsanwendungen

- Role of N-(1H-benzimidazol-2-ylmethyl)-2-methoxyacetamide :

- Observations :

- Recent Work :

- Role of N-(1H-benzimidazol-2-ylmethyl)-2-methoxyacetamide :

Antidiabetic Agents

Anticancer Properties

Crystallography and Theoretical Investigations

Drug Design and Safety

Safety and Hazards

The compound is classified under GHS07 for safety. The hazard statements include H302 - Harmful if swallowed, and H319 - Causes serious eye irritation. The precautionary statements include P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

Wirkmechanismus

Target of Action

The primary target of N-(1H-benzimidazol-2-ylmethyl)-2-methoxyacetamide, which is a derivative of benzimidazole, is the tubulin proteins . Tubulin proteins are crucial for the formation of microtubules, which are essential components of the cell’s cytoskeleton and play a vital role in cell division .

Mode of Action

N-(1H-benzimidazol-2-ylmethyl)-2-methoxyacetamide interacts with its target by binding to the tubulin proteins . This binding disrupts the assembly of microtubules and the formation of spindles at cell division, resulting in the malsegregation of chromosomes . This disruption of microtubule dynamics interferes with cell division, thereby exerting its biological effects .

Biochemical Pathways

The compound’s interaction with tubulin proteins affects the cell division process . By disrupting microtubule assembly, it interferes with the formation of the mitotic spindle, a structure that is crucial for chromosome segregation during cell division . This leads to errors in chromosome segregation, which can result in cell death or the formation of cells with abnormal chromosome numbers .

Pharmacokinetics

It is known that benzimidazole derivatives, such as carbendazim, have a half-life of 3 days to 12 months . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.

Result of Action

The result of N-(1H-benzimidazol-2-ylmethyl)-2-methoxyacetamide’s action is the disruption of cell division, leading to cell death or the formation of cells with abnormal chromosome numbers . This can have significant effects at the molecular and cellular levels, potentially leading to the death of targeted cells .

Eigenschaften

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)-2-methoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-16-7-11(15)12-6-10-13-8-4-2-3-5-9(8)14-10/h2-5H,6-7H2,1H3,(H,12,15)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZINBAGZNCYRNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NCC1=NC2=CC=CC=C2N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1H-benzimidazol-2-ylmethyl)-2-methoxyacetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-(2-fluorobenzyl)-1-[N-methyl-N-(3-pyridinylmethyl)glycyl]-3-piperidinecarboxylate](/img/structure/B5641209.png)

![4-[1-(2-methoxyphenyl)-5-(tetrahydro-2H-pyran-4-yl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5641219.png)

![N-cyclopropyl-N-[(2E)-3-phenyl-2-propen-1-yl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5641243.png)

![N-methyl-N-[3-(methylthio)benzyl]pyrimidin-4-amine](/img/structure/B5641246.png)

![N-{rel-(3R,4S)-1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide hydrochloride](/img/structure/B5641251.png)

![N-{[4-(methylsulfonyl)-2-morpholinyl]methyl}-2-(2-phenyl-1H-imidazol-1-yl)acetamide](/img/structure/B5641271.png)

![(4-fluoro-2-methoxyphenyl){4-[2-(2-oxopyrrolidin-1-yl)ethyl]piperidin-1-yl}acetic acid](/img/structure/B5641276.png)

![2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(1,4-dioxan-2-ylmethyl)-5-methoxybenzamide](/img/structure/B5641292.png)

![4-nitro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5641311.png)

![N~3~-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5641317.png)